

In Vitro Characterization of SKF 81297 Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SKF 81297 hydrobromide

Cat. No.: B151075

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Introduction

SKF 81297 hydrobromide is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5).[1][2] As a classic tool compound, it has been extensively used in vitro and in vivo to probe the function of these receptors and their associated signaling pathways. This technical guide provides an in-depth overview of the in vitro characterization of SKF 81297, summarizing key quantitative data, detailing common experimental protocols, and illustrating the core signaling pathways it modulates. Recent findings also suggest potential D1 receptor-independent activities, which are crucial for the precise interpretation of experimental results.[3][4]

Data Presentation: Quantitative Profile of SKF 81297

The following tables summarize the key in vitro pharmacological parameters of SKF 81297, providing a quantitative basis for its activity and selectivity.

Table 1: Receptor Binding Affinity

Target	Species	Cell Line/Tissue	Radioligand	Parameter	Value (nM)	Reference
D1 Receptor	Human	HEK293	[³ H]-SCH23390	Ki	15	[5]
D1-like Receptor	Rat	N/A	N/A	Ki	745	[6]

Table 2: Functional Activity

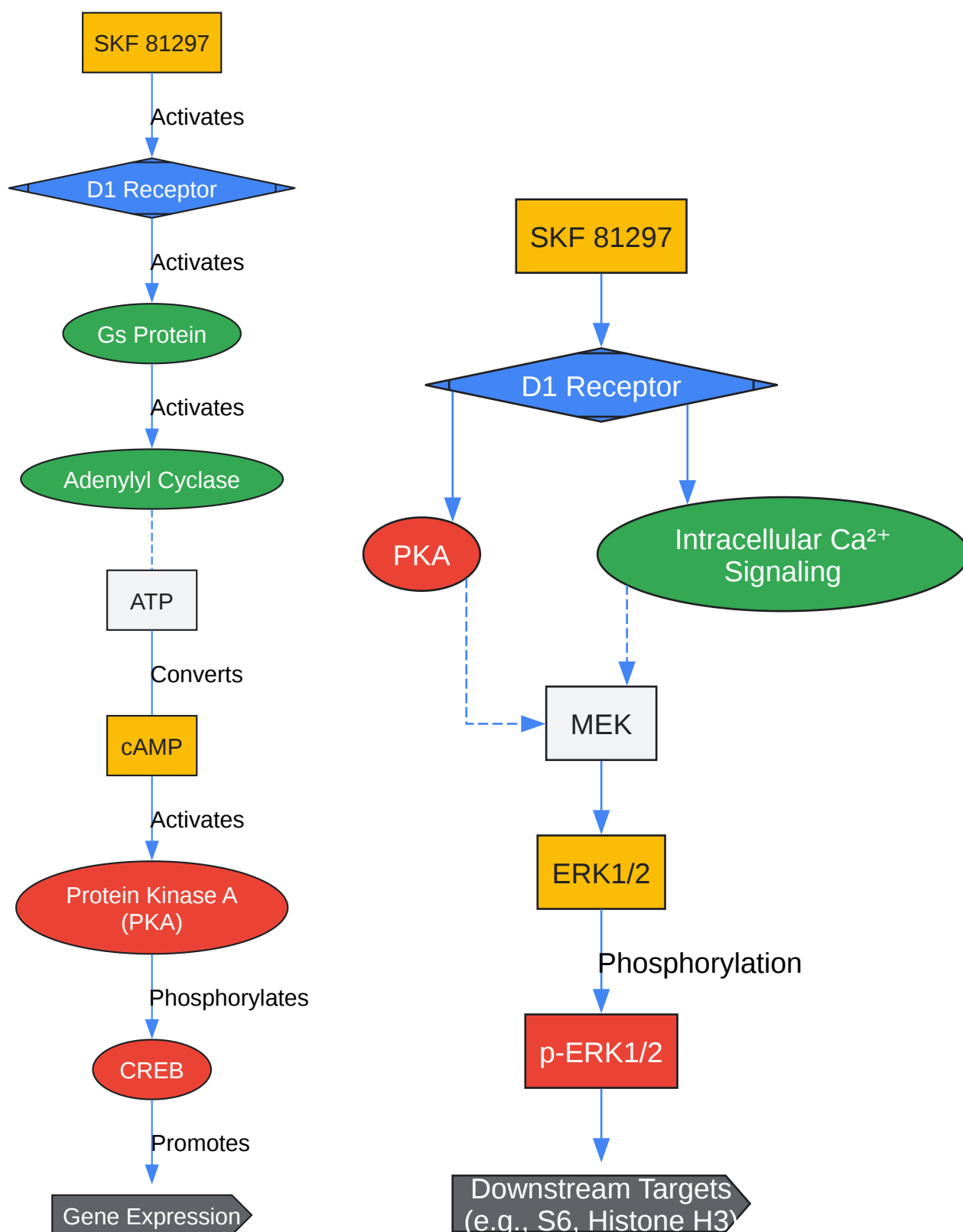
Assay	Target	Species	Cell Line	Parameter	Value (nM)	Reference
cAMP Accumulation	D1 Receptor	Human	HEK293	EC50	1.4	[1]
cAMP Accumulation	D5 Receptor	Unknown	HEK293	EC50	360	[1]
β-arrestin Recruitment	D1 Receptor	Human	CHOK1	EC50	9500	[5]
Current Reduction	D1-like Receptor	N/A	Hippocampal Neurons	IC50	825.4 ± 128.8	[6]

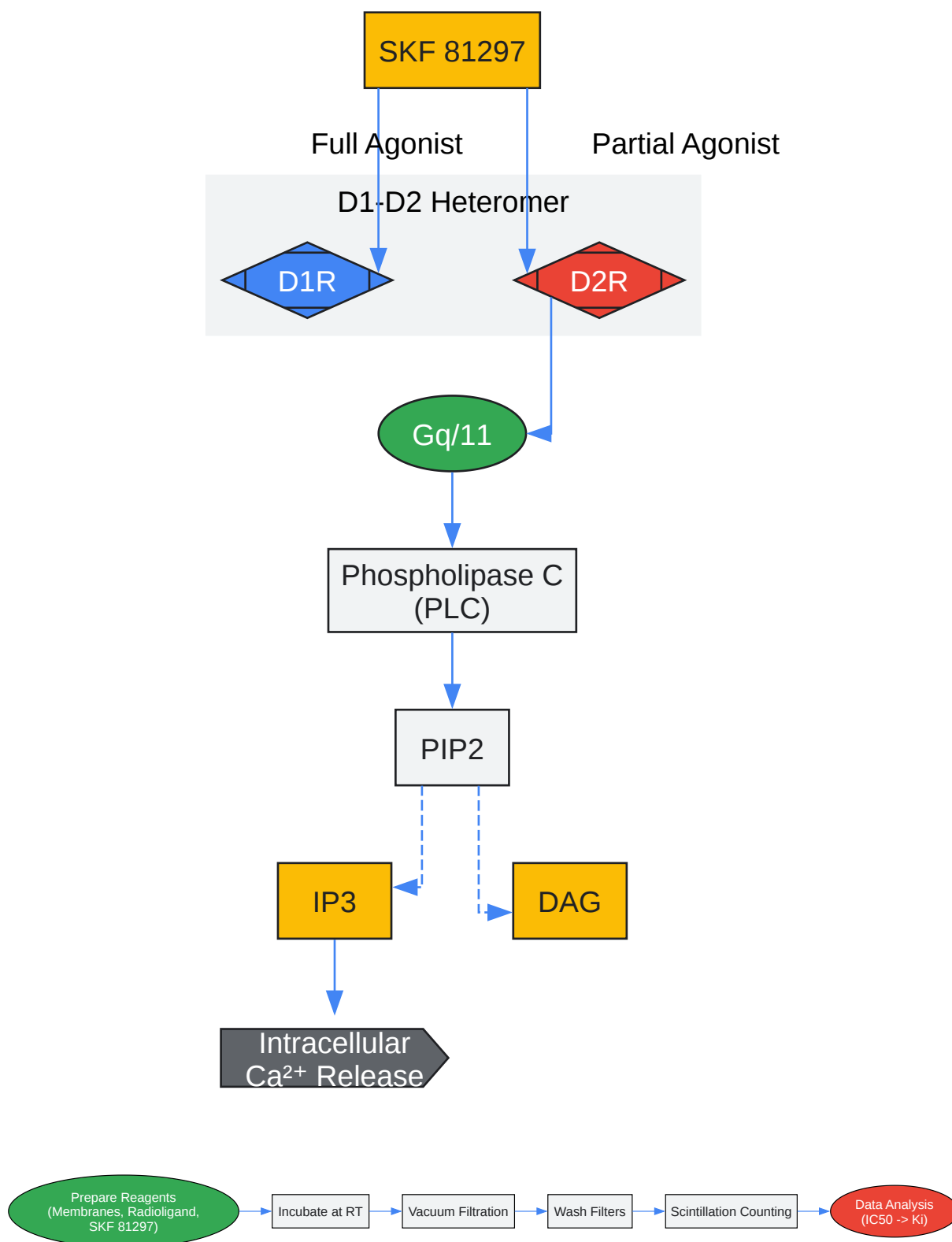
Signaling Pathways

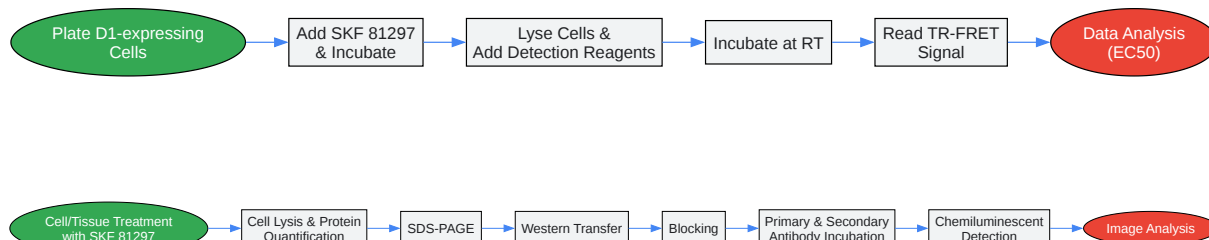
SKF 81297, through its agonism at D1-like receptors, activates several key intracellular signaling cascades. The canonical pathway involves Gαs/olf coupling, leading to cAMP production and subsequent activation of Protein Kinase A (PKA).[7][8] Additionally, SKF 81297 has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and, in the context of D1-D2 receptor heteromers, can activate Gq/11 signaling.[9][10][11][12]

D1 Receptor-Gs/cAMP/PKA Signaling Pathway

Activation of the D1 receptor by SKF 81297 leads to the stimulation of adenylyl cyclase via the Gs protein, resulting in the conversion of ATP to cyclic AMP (cAMP).^{[7][13]} Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like CREB, thereby regulating gene expression.^{[7][8]}







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- To cite this document: BenchChem. [In Vitro Characterization of SKF 81297 Hydrobromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151075#in-vitro-characterization-of-skf-81297-hydrobromide]

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